N-Benzyl-1,2-dihydronaphthalene-1-carboxamide
Description
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide is a carboxamide derivative featuring a partially hydrogenated naphthalene core (1,2-dihydronaphthalene) substituted at the 1-position with a benzylcarboxamide group. Its structure combines aromatic and aliphatic characteristics, making it a versatile scaffold for pharmaceutical and materials science applications.
Properties
CAS No. |
144314-35-2 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-benzyl-1,2-dihydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H17NO/c20-18(19-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-11,17H,12-13H2,(H,19,20) |
InChI Key |
FZIFNMADJGVOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2C1C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,2-dihydronaphthalene-1-carboxamide typically involves the reaction of 1,2-dihydronaphthalene with benzylamine in the presence of a suitable catalyst. One common method is the nucleophilic addition of benzylamine to 1,2-dihydronaphthalene-1-carboxylic acid chloride, followed by the removal of the protecting group under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives .
Scientific Research Applications
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1,2-dihydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its dihydronaphthalene backbone and N-benzylcarboxamide moiety. Key comparisons include:
Key Observations :
- The dihydronaphthalene core provides a balance of rigidity and reactivity compared to fully aromatic (e.g., naphthoic acid derivatives) or fully saturated (e.g., cyclohexene) systems .
Acylation Reactions:
- Target Compound : Likely synthesized via acylation of 1,2-dihydronaphthalene-1-amine with benzyl chloroformate or similar reagents.
- Analogues: N-Benzylbispidin derivatives are prepared by reacting acyl chlorides with bispidinols in acetonitrile using triethylamine as a base . Cyclohexene carboxamides (e.g., 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide) are synthesized via alkylation of carboxamide intermediates with methyl iodide in DMF .
Cyclization Strategies:
- Tetrahydroisoquinolinones are formed via oxidative cyclization of N-benzylacetamides using lead tetraacetate in acidic media .
Comparison :
- The target compound’s synthesis may avoid harsh cyclization conditions required for isoquinolinones , favoring milder acylation steps akin to bispidin derivatives .
Inferences for Target Compound :
- The dihydronaphthalene core may offer redox activity similar to dihydroquinolines, which are effective against trypanosomes .
- The N-benzyl group could reduce systemic toxicity compared to platinum-based chemotherapeutics .
Biological Activity
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that can be optimized for yield and purity. The structural characteristics include a naphthalene backbone with a benzyl substituent and a carboxamide functional group. This configuration is critical for its biological activity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate + Benzylamine | 75 |
| 2 | Catalytic hydrogenation | 85 |
| 3 | Purification via recrystallization | 90 |
Antiviral Properties
This compound exhibits significant antiviral activity. Studies have shown that it acts as an inhibitor of the hepatitis C virus (HCV), with an IC50 value indicating potent efficacy against viral replication in vitro. The compound's mechanism involves the inhibition of key viral enzymes, which disrupts the viral life cycle.
Table 2: Antiviral Activity Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCV NS3/4A protease | 0.686 | |
| Other Naphtho[1,2-b]furans | Various | Varies |
Antiproliferative Effects
In addition to its antiviral properties, this compound has shown antiproliferative effects against various human cancer cell lines. The compound was tested against multiple tumor types and demonstrated significant inhibition of cell growth.
Case Study: Antiproliferative Activity
In a study involving human breast cancer cell lines (MCF-7), this compound exhibited a GI50 value in the low micromolar range. This suggests potential as an anticancer agent.
Table 3: Antiproliferative Activity Results
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Induction of apoptosis via caspase activation |
| A549 | 3.2 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Viral Proteins : The compound binds to the active site of viral proteases, preventing their function.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
